molecular formula C9H10F3NO B13054392 (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Cat. No.: B13054392
M. Wt: 205.18 g/mol
InChI Key: UIYJYPYCJUAJJP-AJAUBTJJSA-N
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Description

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with a unique structure that includes an amino group, a trifluorophenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in enzymatic reactions, making the compound a versatile tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: A stereoisomer with similar properties but different biological activity.

    (1S,2S)-1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL: A compound with a different substitution pattern on the phenyl ring.

    (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL: Another isomer with variations in the trifluorophenyl group.

Uniqueness

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its trifluorophenyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1

InChI Key

UIYJYPYCJUAJJP-AJAUBTJJSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C(=C(C=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O

Origin of Product

United States

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